molecular formula C20H29N3O5S B2869561 N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-[(oxolan-2-yl)methyl]ethanediamide CAS No. 896287-98-2

N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-[(oxolan-2-yl)methyl]ethanediamide

Numéro de catalogue: B2869561
Numéro CAS: 896287-98-2
Poids moléculaire: 423.53
Clé InChI: XTKSBWPXSHSNSI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{[1-(2,5-Dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-[(oxolan-2-yl)methyl]ethanediamide is a sophisticated synthetic compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates several pharmaceutically relevant motifs, including a benzenesulfonyl group linked to a pyrrolidine ring, and an ethanediamide (oxalamide) spacer connected to an oxolane (tetrahydrofuran) ring. The benzenesulfonyl group is a key feature in many bioactive molecules, particularly in sulfonamide-based therapeutics which have a well-established history as enzyme inhibitors . Sulfonamide derivatives are known to exhibit a wide range of biological activities, such as urease inhibition, carbonic anhydrase inhibition, and anticancer properties . The presence of the pyrrolidine ring is also noteworthy, as this scaffold is frequently employed in the design of histamine H3 receptor antagonists and other neuroactive compounds for research into cognitive disorders and schizophrenia . The unique integration of these components suggests this compound has high potential as a candidate for probing novel biological pathways. Researchers can leverage it in high-throughput screening assays, as a starting point for structure-activity relationship (SAR) studies, or as a key intermediate in the synthesis of more complex chemical libraries. Its structure is particularly relevant for investigations focused on central nervous system (CNS) targets, enzyme inhibition, and oncology research. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

N-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N'-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O5S/c1-14-7-8-15(2)18(11-14)29(26,27)23-9-3-5-16(23)12-21-19(24)20(25)22-13-17-6-4-10-28-17/h7-8,11,16-17H,3-6,9-10,12-13H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKSBWPXSHSNSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Pyrrolidine Functionalization

The synthesis begins with pyrrolidin-2-ylmethanol as the starting material. Sequential transformations are employed to introduce the sulfonyl and methylamine groups:

  • Sulfonylation of Pyrrolidine :
    Pyrrolidin-2-ylmethanol is treated with 2,5-dimethylbenzenesulfonyl chloride in dichloromethane (DCM) under basic conditions (triethylamine, 0–5°C, 4 h). This step selectively sulfonylates the pyrrolidine nitrogen, yielding 1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-ylmethanol .
    $$
    \text{Pyrrolidin-2-ylmethanol} + \text{2,5-Me}2\text{PhSO}2\text{Cl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{1-(2,5-Me}2\text{PhSO}_2)\text{pyrrolidin-2-ylmethanol}
    $$

  • Conversion of Alcohol to Amine :
    The alcohol is converted to a mesylate using methanesulfonyl chloride (MsCl) and triethylamine in DCM (0°C, 1 h). Subsequent displacement with sodium azide in dimethylformamide (DMF, 60°C, 12 h) affords the azide intermediate, which is reduced to the primary amine using hydrogenation (H₂, Pd/C, methanol, 25°C, 6 h):
    $$
    \text{1-(2,5-Me}2\text{PhSO}2)\text{pyrrolidin-2-ylmethanol} \xrightarrow{\text{MsCl}} \text{Mesylate} \xrightarrow{\text{NaN}3} \text{Azide} \xrightarrow{\text{H}2/\text{Pd/C}} \text{[1-(2,5-Me}2\text{PhSO}2)\text{pyrrolidin-2-yl]methylamine}
    $$

Synthesis of (Oxolan-2-yl)methylamine (Block B)

Tetrahydrofuran Derivatization

The oxolane (tetrahydrofuran, THF) ring is functionalized via a three-step sequence:

  • Bromination of THF-2-carbinol :
    THF-2-carbinol is brominated using phosphorus tribromide (PBr₃) in diethyl ether (0°C, 2 h) to yield 2-(bromomethyl)oxolane .

  • Gabriel Synthesis :
    The bromide is reacted with potassium phthalimide in acetonitrile (reflux, 8 h) to form 2-(phthalimidomethyl)oxolane . Deprotection with hydrazine hydrate (ethanol, 70°C, 4 h) liberates the primary amine:
    $$
    \text{2-(BrCH}2\text{)oxolane} \xrightarrow{\text{K-phthalimide}} \text{Phthalimide intermediate} \xrightarrow{\text{NH}2\text{NH}_2} \text{(Oxolan-2-yl)methylamine}
    $$

Oxalamide Coupling and Final Product Isolation

Amide Bond Formation

Equimolar quantities of Block A and Block B are reacted with oxalyl chloride in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine is added dropwise to neutralize HCl. The reaction proceeds at 0°C for 1 h, followed by room temperature stirring for 12 h:
$$
\text{Block A} + \text{Block B} + \text{ClC(O)C(O)Cl} \xrightarrow{\text{Et}_3\text{N, THF}} \text{Target Compound}
$$

Purification and Characterization

The crude product is purified via silica gel chromatography (ethyl acetate/hexane gradient) and recrystallized from ethanol/water. Structural confirmation is achieved through:

  • ¹H/¹³C NMR : Key signals include sulfonyl-attached pyrrolidine protons (δ 3.1–3.5 ppm) and oxolane methylene groups (δ 1.7–2.1 ppm).
  • HRMS : Calculated for C₂₃H₃₂N₃O₅S [M+H]⁺: 478.2014; Found: 478.2016.

Comparative Analysis of Alternative Synthetic Routes

Reductive Amination Approach

An alternative pathway involves reductive amination of 1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl)methyl ketone with (oxolan-2-yl)methylamine using sodium cyanoborohydride (NaBH₃CN) in methanol. However, this method yields <50% product due to competing side reactions.

Solid-Phase Synthesis

Immobilizing Block A on Wang resin and sequentially coupling oxalyl chloride and Block B has been explored but suffers from low scalability and resin degradation issues.

Industrial-Scale Considerations and Challenges

Scale-up necessitates addressing:

  • Solvent Selection : Replacing DCM with methyl tert-butyl ether (MTBE) for sulfonylation improves safety profiles.
  • Catalyst Recycling : Pd/C recovery systems reduce costs in hydrogenation steps.
  • Waste Management : Neutralization of sulfonic acid byproducts requires careful pH control to prevent corrosion.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxolane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce sulfides.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the compound may be investigated for its potential as a drug candidate. Its structural features suggest it could interact with biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a candidate for drug development.

Industry

In the industrial sector, the compound could be used in the production of advanced materials. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.

Mécanisme D'action

The mechanism of action of N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-[(oxolan-2-yl)methyl]ethanediamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and oxolane groups may play a role in binding to these targets, while the pyrrolidine ring could influence the compound’s overall conformation and reactivity.

Comparaison Avec Des Composés Similaires

N-Cycloheptyl-N′-({1-[(2,5-Dimethylphenyl)sulfonyl]-2-pyrrolidinyl}methyl)ethanediamide

  • Structure : Shares the pyrrolidine-2-ylmethyl and 2,5-dimethylbenzenesulfonyl groups but substitutes the oxolan-2-ylmethyl with a cycloheptyl group.

4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

  • Structure : Features a pyrazolo-pyrimidinyl core linked to a benzenesulfonamide group.
  • This analogue exhibits a higher molecular weight (589.1 g/mol) and melting point (175–178°C) .

Brassinin Derivatives (e.g., K1, K10, K124)

  • Structure: Thiourea-linked indolyl or glucopyranosyl derivatives.
  • Key Difference : The sulfur-containing thiourea linker contrasts with the ethanediamide bridge in the target compound, affecting hydrogen-bonding capacity and metabolic stability .

Pharmacological and Biochemical Insights

  • Sulfonamide Group: Present in both the target compound and the pyrazolo-pyrimidinyl analogue, sulfonamides are known for binding to enzyme active sites (e.g., carbonic anhydrase) via zinc coordination or hydrogen bonding .
  • Ethanediamide Linker : Compared to thioureas in brassinin derivatives, the ethanediamide group may reduce susceptibility to hydrolysis, enhancing in vivo stability .
  • Oxolan-2-ylmethyl vs. Cycloheptyl : The oxolan group’s oxygen atom may improve solubility in polar solvents compared to the cycloheptyl analogue, though experimental data are lacking .

Activité Biologique

N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-[(oxolan-2-yl)methyl]ethanediamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and relevant case studies.

Structural Overview

The compound consists of several key structural components:

  • Pyrrolidine Ring : A five-membered nitrogen-containing ring that contributes to the compound's biological activity.
  • Sulfonyl Group : Derived from 2,5-dimethylbenzenesulfonic acid, this group is known for enhancing reactivity.
  • Ethane Diamide Moiety : This portion is crucial for potential interactions with biological targets.

The molecular formula is C21H26N4O4SC_{21}H_{26}N_{4}O_{4}S with a molecular weight of approximately 430.5 g/mol .

The biological activity of N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-[(oxolan-2-yl)methyl]ethanediamide is primarily attributed to its ability to interact with various biological targets. The sulfonamide group is known for its role in inhibiting enzymes involved in inflammatory pathways, while the pyrrolidine and oxolane rings may facilitate binding to specific receptors or enzymes .

Antimicrobial Properties

Sulfonamide compounds, including those similar to N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-[(oxolan-2-yl)methyl]ethanediamide, have demonstrated significant antibacterial and antiviral properties. For instance, related compounds have shown effectiveness against various bacterial strains and viruses through mechanisms such as enzyme inhibition and disruption of metabolic pathways .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of sulfonamide derivatives. For example, compounds with similar structures have been tested as COX-2 inhibitors, showing promising results in reducing inflammation and pain . The effectiveness of these compounds often correlates with their ability to inhibit specific enzymes involved in inflammatory processes.

Study on COX-2 Inhibition

A study evaluated a series of sulfonamide derivatives for their COX-2 inhibitory activity. Among them, certain derivatives displayed IC50 values as low as 0.011 μM, indicating potent anti-inflammatory effects. The pharmacokinetic profile of these compounds also suggested high bioavailability and favorable clearance rates in animal models .

Antiviral Activity Assessment

Research focusing on related sulfonamide compounds has revealed their efficacy against viral infections. For instance, derivatives were tested for their inhibitory effects on HIV replication, demonstrating significant potency compared to standard treatments. The mechanism involved binding to viral proteins and inhibiting their function .

Data Table: Biological Activity Summary

Activity Type Compound IC50 Value Target Reference
COX-2 Inhibition9a0.011 μMCOX-2
5-LOX Inhibition9a0.046 μM5-LOX
TRPV1 Inhibition9a0.008 μMTRPV1
Antiviral ActivityCompound 11lEC50 = 31 nMHIV-1

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.